![molecular formula C18H27N5O B2971010 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea CAS No. 2320465-61-8](/img/structure/B2971010.png)
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can affect biochemical and physiological processes in the body. In
作用机制
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea involves its interaction with specific targets in the body. This compound can bind to enzymes or receptors and inhibit their activity, leading to changes in biochemical and physiological processes. For example, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of certain fatty acid metabolites, which can have beneficial effects on cardiovascular and inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific targets that it interacts with. For example, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of certain fatty acid metabolites, which can have anti-inflammatory and vasodilatory effects. Other targets that this compound can interact with include receptors such as the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation and pain perception.
实验室实验的优点和局限性
One advantage of using 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea in lab experiments is its specificity for certain targets. This compound can act as a selective inhibitor of enzymes or receptors, which can be useful in studying the specific roles of these targets in biochemical and physiological processes. However, one limitation of using this compound is its potential off-target effects. This compound can interact with other targets in the body, which can lead to unintended effects on biochemical and physiological processes.
未来方向
Future research on 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea can focus on various directions, including the identification of new targets that this compound can interact with, the development of more potent and selective inhibitors based on this compound, and the exploration of its potential therapeutic applications in various diseases. Other future directions can include the investigation of the pharmacokinetics and toxicity of this compound, as well as the development of new methods for its synthesis and purification. Overall, this compound has the potential to be a valuable tool in scientific research, and further studies can help to uncover its full range of applications and benefits.
合成方法
The synthesis of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea involves the reaction of tert-butylphenyl isocyanate with 3-methyl-1-(1,2,4-triazol-1-yl)butan-2-amine in the presence of a suitable solvent and a catalyst. This reaction leads to the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
科学研究应用
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea has been found to have potential applications in scientific research. This compound can act as an inhibitor of certain enzymes or receptors, which can be useful in studying the biochemical and physiological processes that involve these targets. For example, this compound has been used as an inhibitor of the enzyme soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and has been implicated in various diseases such as hypertension and inflammation.
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13(2)16(10-23-12-19-11-20-23)22-17(24)21-15-8-6-14(7-9-15)18(3,4)5/h6-9,11-13,16H,10H2,1-5H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAFUJMZLSBQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)
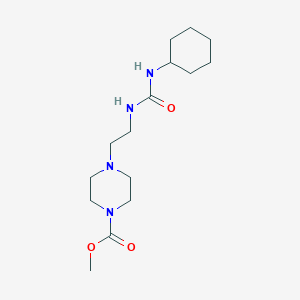

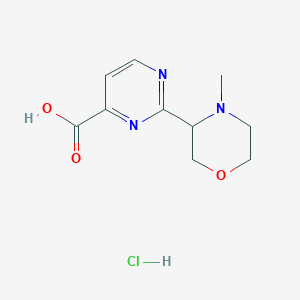
![N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970933.png)
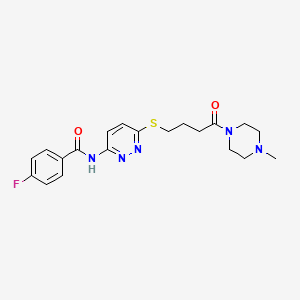
![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride](/img/structure/B2970936.png)
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
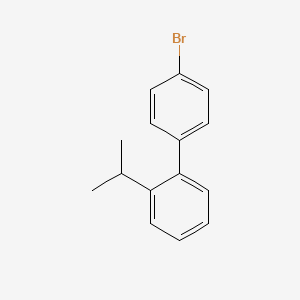
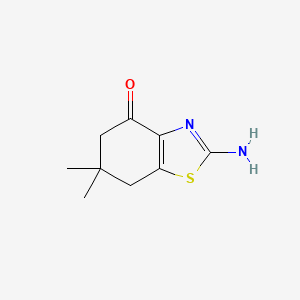

![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)